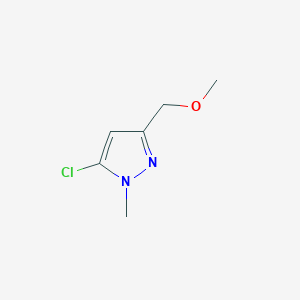![molecular formula C22H18N2O B13680247 3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD03235507 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of MFCD03235507 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation. The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Industrial Production Methods
Industrial production of MFCD03235507 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, making it feasible for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD03235507 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD03235507 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD03235507 depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
Applications De Recherche Scientifique
MFCD03235507 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: Utilized in industrial processes for the production of high-value chemicals and materials
Mécanisme D'action
The mechanism of action of MFCD03235507 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
MFCD03235507 can be compared with other similar compounds, such as those with triazolo ring structures and methanesulfonate groups. These compounds share some structural similarities but differ in their specific chemical properties and applications.
Uniqueness
The uniqueness of MFCD03235507 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications. Its stability, solubility, and reactivity distinguish it from other similar compounds, making it a valuable subject of study and application .
Propriétés
Formule moléculaire |
C22H18N2O |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
3-[1H-indol-3-yl-(5-methylfuran-2-yl)methyl]-1H-indole |
InChI |
InChI=1S/C22H18N2O/c1-14-10-11-21(25-14)22(17-12-23-19-8-4-2-6-15(17)19)18-13-24-20-9-5-3-7-16(18)20/h2-13,22-24H,1H3 |
Clé InChI |
VQWZIPRNTRIIKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



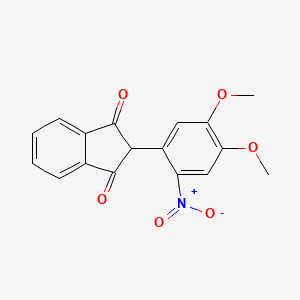

![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)
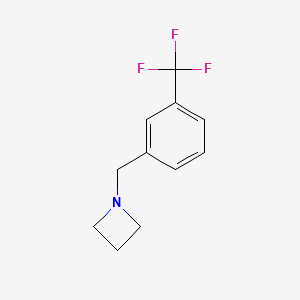

![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)


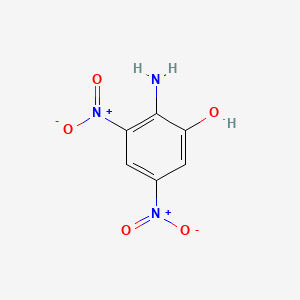
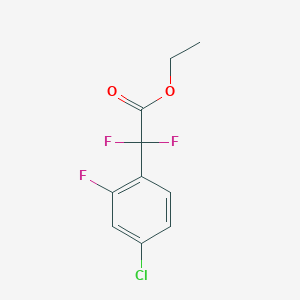
![(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile](/img/structure/B13680248.png)
![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
